molecular formula C20H22ClN5O B12433184 RXFP3/4 agonist 1

RXFP3/4 agonist 1

Cat. No.: B12433184
M. Wt: 383.9 g/mol
InChI Key: NQWXHRRWWPCDAJ-BRJLIKDPSA-N
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Description

RXFP3/4 agonist 1 (WNN0109-C011) is a small molecule dual agonist of the relaxin family peptide receptors RXFP3 and RXFP4, discovered via high-throughput screening (HTS) of 32,021 synthetic and natural compounds . It inhibits forskolin-induced cAMP accumulation with pEC50 values of 5.60 ± 0.02 (RXFP3) and 4.47 ± 0.21 (RXFP4) in CHO cells overexpressing these receptors. Structural analysis reveals that key residues in RXFP3 (e.g., S159, S163) and RXFP4 (e.g., L118, V122) contribute to its dual activity, with reduced potency at RXFP4 due to divergent residues in the ligand-binding pocket . This compound represents a novel scaffold for investigating RXFP3/4 signaling and developing CNS-targeted therapeutics.

Properties

Molecular Formula

C20H22ClN5O

Molecular Weight

383.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)ethyl]-1-[(E)-(7-ethyl-5-hydroxy-1H-indol-3-yl)methylideneamino]guanidine

InChI

InChI=1S/C20H22ClN5O/c1-2-14-9-17(27)10-18-15(11-24-19(14)18)12-25-26-20(22)23-8-7-13-3-5-16(21)6-4-13/h3-6,9-12,24,27H,2,7-8H2,1H3,(H3,22,23,26)/b25-12+

InChI Key

NQWXHRRWWPCDAJ-BRJLIKDPSA-N

Isomeric SMILES

CCC1=C2C(=CC(=C1)O)C(=CN2)/C=N/NC(=NCCC3=CC=C(C=C3)Cl)N

Canonical SMILES

CCC1=C2C(=CC(=C1)O)C(=CN2)C=NNC(=NCCC3=CC=C(C=C3)Cl)N

Origin of Product

United States

Chemical Reactions Analysis

RXFP3/4 agonist 1 undergoes various chemical reactions, including inhibition of forskolin-stimulated cAMP accumulation in cells overexpressing RXFP3 and RXFP4 . The compound has an EC50 value of 82 nM for RXFP3 and 2 nM for RXFP4 . Common reagents used in these reactions include forskolin and other cAMP modulators. The major products formed from these reactions are the activated RXFP3 and RXFP4 receptors, which subsequently lead to downstream signaling events.

Scientific Research Applications

Scientific Applications of RXFP3/4 Agonist 1

This compound, also known as Compound 4, is a synthetic molecule that acts as an agonist of the relaxin family peptide 3/4 receptor (RXFP3/4) . It is a low molecular weight compound, representing the first of its kind to demonstrate dual agonistic activity for RXFP3 and RXFP4 .

This compound inhibits forskolin-stimulated cAMP accumulation in CHO-K1 cells that overexpress RXFP3 and RXFP4 . The compound's EC50 values for inhibiting cAMP accumulation are 82 nM for RXFP3 and 2 nM for RXFP4 . In vitro studies have shown that Compound 4 is competitive with relaxin-3 for RXFP3 binding and elicits similar downstream signaling effects . In vivo, central administration of this compound in rats has been shown to increase food intake .

Pharmacological Properties

The discovery of this compound came from optimizing a less potent compound (Compound 1) through medicinal chemistry . Key modifications included altering the indole position and replacing the dichlorophenethyl amine group . These modifications led to Compound 4, which is significantly more potent than Compound 1 in inhibiting cAMP accumulation .

CompoundRXFP3 EC50 (nM)RXFP4 EC50 (nM)
Compound 13,50014.6
Compound 412.81.6
Relaxin-30.20.7

In addition to cAMP inhibition, this compound also induces β-arrestin recruitment and activates MAPKs (ERK1/2, JNK1) in RXFP3-overexpressing cells .

Structural Studies

Cryo-EM structures of the human RXFP4–Gi complex bound to Compound 4 have been reported, providing insights into the ligand recognition mechanism . These structural studies contribute to understanding how this compound interacts with RXFP4 at the molecular level .

Potential Therapeutic Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Peptide-Based Agonists
  • R3/I5 : A chimeric peptide combining relaxin-3 B-chain and INSL5 A-chain. Acts as a full agonist for RXFP3/4 with pEC50 = 9.46 ± 0.02 (RXFP3) . Demonstrates high potency but lacks blood-brain barrier (BBB) penetration and requires intracerebroventricular (i.c.v.) administration .
  • [G(B24)S]R3/I5 : A mutant peptide with 20-fold selectivity for RXFP3 over RXFP4. Retains full RXFP3 activity (EC50 = 0.43 nM) but reduced RXFP4 potency (EC50 = 8.6 nM) . A critical tool for dissecting RXFP3-specific functions in appetite and stress regulation .
2.2. Small Molecule Dual Agonists
  • 2019 Dual Agonist (Unnamed) : The first reported small molecule RXFP3/4 agonist. Increases food intake in rats after acute central administration, demonstrating in vivo efficacy . Exact EC50 values unspecified, but it competes with R3/I5 for RXFP3 binding .
  • Amidinohydrazone Derivatives (e.g., Compound 10d): Potent dual agonists with EC50 < 10 nM for RXFP3/4 and >100-fold selectivity over RXFP1. Limited BBB penetration due to physicochemical properties .
  • RXFP3/4 Agonist 2: Non-peptide dual agonist with EC50 = 3.1 nM (RXFP3) and 2.7 nM (RXFP4). Facilitates β-arrestin-2 recruitment, suggesting biased signaling .
2.3. Selective Agonists
  • JK1: Selective RXFP4 agonist with EC50 = 7.8 nM. No activity at RXFP3, making it ideal for studying peripheral RXFP4 roles in metabolism .
  • 135PAM1 : Positive allosteric modulator (PAM) of RXFP3. Enhances relaxin-3 activity in cAMP and calcium assays but lacks intrinsic agonist activity .

Data Table: Key Pharmacological Properties

Compound Type RXFP3 Activity (EC50/pEC50) RXFP4 Activity (EC50/pEC50) Selectivity Key Findings
WNN0109-C011 Small Molecule pEC50 = 5.60 pEC50 = 4.47 Dual agonist First HTS-derived scaffold; no off-target activation
R3/I5 Peptide pEC50 = 9.46 EC50 = 0.1 nM Dual agonist High potency but poor BBB penetration
[G(B24)S]R3/I5 Peptide EC50 = 0.43 nM EC50 = 8.6 nM 20-fold RXFP3-selective Critical for RXFP3-specific CNS studies
2019 Dual Agonist Small Molecule Not reported Not reported Dual agonist First small molecule with in vivo efficacy (food intake)
Compound 10d Small Molecule EC50 < 10 nM EC50 < 10 nM Dual agonist; >100× over RXFP1 High potency but limited brain uptake
RXFP3/4 Agonist 2 Small Molecule EC50 = 3.1 nM EC50 = 2.7 nM Dual agonist Facilitates β-arrestin recruitment; potent in vitro
JK1 Small Molecule Inactive EC50 = 7.8 nM RXFP4-selective Tool for peripheral RXFP4 studies

Key Research Findings

  • Peptide Limitations : Peptides like R3/I5 exhibit high potency (pEC50 ~9.46) but face BBB and synthesis challenges .
  • Small Molecule Advances: WNN0109-C011 and RXFP3/4 agonist 2 offer improved bioavailability but lower potency than peptides . Amidinohydrazones (e.g., 10d) bridge this gap with sub-10 nM EC50s .
  • Selectivity Challenges : RXFP3/4 homology complicates selectivity. Mutagenesis (e.g., [G(B24)S]R3/I5) and structural studies are critical for RXFP3-specific tools .
  • Therapeutic Potential: Dual agonists show promise in appetite regulation, while selective agents (e.g., JK1) target metabolic disorders .

Biological Activity

RXFP3/4 agonist 1, also known as 135PAM1, is a compound that functions as a positive allosteric modulator for the relaxin family peptide receptor 3 (RXFP3). This receptor is a member of the G protein-coupled receptor (GPCR) family and is primarily activated by relaxin-3, a neuropeptide involved in various physiological processes such as appetite regulation and stress response. The significance of this compound lies in its ability to enhance the receptor's response to its endogenous ligand, making it a focal point in pharmacological research aimed at potential therapeutic applications.

This compound does not activate RXFP3 directly; instead, it enhances the effects of existing agonists. This property allows it to increase calcium mobilization and inhibit cyclic adenosine monophosphate (cAMP) production when used alongside relaxin-3 or its analogs. The compound's activity is probe-dependent , meaning its efficacy varies based on the specific agonist present. For example, in the presence of amidated relaxin-3, the effective concentration values (pEC50) indicate significant potency at approximately 6.54 .

Pharmacological Characterization

The pharmacological profile of this compound has been characterized through various assays:

  • Calcium Mobilization Assays : These assays demonstrate that increasing concentrations of this compound lead to enhanced calcium mobilization in cells expressing RXFP3 when stimulated with relaxin-3 .
  • cAMP Accumulation Inhibition : The compound effectively inhibits cAMP accumulation, suggesting its potential to modulate various signaling pathways associated with RXFP3 activation .

Table 1: Summary of Pharmacological Data

ParameterValue
pEC50 (with relaxin-3)6.54
Calcium Mobilization IncreaseYes
cAMP Accumulation InhibitionYes

Therapeutic Potential

Given its role as a positive allosteric modulator, this compound has potential applications in treating various central nervous system (CNS) disorders, including:

  • Appetite Regulation : Enhancing natural signaling pathways governed by relaxin-3 could lead to new strategies for addressing obesity and related metabolic disorders.
  • Anxiety and Stress Response : The modulation of RXFP3 activity may provide therapeutic avenues for anxiety disorders and stress-related conditions .

Case Studies and Research Findings

Recent studies have highlighted the biological activity and therapeutic potential of this compound:

  • Increased Food Intake in Rats : A study demonstrated that central administration of RXFP3/4 agonists led to increased food intake in rats, suggesting a role in energy homeostasis .
  • Anxiety-Like Behavior Modulation : Research involving RXFP3 agonists showed alterations in anxiety-like behaviors in rodents, indicating that modulation of this receptor can impact emotional processing .

Table 2: Case Study Findings

Study FocusKey Findings
Food IntakeIncreased with RXFP3/4 agonists
Anxiety-Like BehaviorModulated by RXFP3 activation

Comparative Analysis with Other Compounds

This compound is distinct from other compounds due to its unique mechanism as a positive allosteric modulator that enhances responses to existing agonists rather than acting independently. This selectivity is crucial for developing targeted therapies that minimize side effects associated with broader receptor activation.

Table 3: Comparison with Other Compounds

CompoundMechanismSelectivity
This compoundPositive Allosteric ModulatorHigh for RXFP3
R3/I5Orthosteric AgonistModerate
Dual AgonistsAgonistic for both receptorsVariable

Q & A

Q. What are the key pharmacological mechanisms underlying RXFP3/4 agonist 1's selectivity and potency?

this compound exhibits dual agonist activity with EC50 values of 82 nM (RXFP3) and 2 nM (RXFP4), indicating higher potency for RXFP4 . Its non-peptide structure avoids the limitations of peptide-based ligands (e.g., instability, poor bioavailability) and leverages amidinohydrazone-based chemistry to interact with RXFP3/4 transmembrane domains. Functional assays, such as cAMP modulation and β-arrestin recruitment, are critical for validating receptor activation . Researchers should prioritize comparative studies using selective RXFP3 vs. RXFP4 mutants to dissect binding determinants.

Q. What challenges arise in designing small-molecule RXFP3/4 agonists, and how are they addressed experimentally?

this compound development faces hurdles such as receptor homology (RXFP3 shares 60% sequence identity with RXFP4) and the absence of crystal structures for rational design . High-throughput screening (HTS) campaigns coupled with mutagenesis-guided SAR studies are essential. For example, replacing indole moieties in lead compounds can enhance potency, while pharmacokinetic assessments (e.g., plasma stability, brain permeability) address bioavailability limitations .

Q. How do in vitro and in vivo models differ in evaluating this compound's efficacy?

In vitro models (e.g., HEK293 cells expressing RXFP3/4) measure agonist-induced cAMP inhibition or β-arrestin recruitment, with EC50 values providing potency benchmarks . In vivo, acute central administration in rodents assesses behavioral outcomes (e.g., increased food intake), but peripheral effects may confound results due to RXFP4 activation in non-CNS tissues . Researchers must validate target engagement using receptor knockout models or selective antagonists.

Q. What strategies mitigate this compound's cross-reactivity with RXFP4?

Cross-reactivity arises from shared receptor homology and ligand-binding motifs. To address this, researchers employ chimeric receptors or site-directed mutagenesis (e.g., mutating residues in extracellular loops or transmembrane helices) to identify selectivity determinants . For instance, mutations at positions T162 or L246 in RXFP3 significantly reduce agonist binding, enabling discrimination between RXFP3 and RXFP4 .

Advanced Research Questions

Q. How can structural biology inform the optimization of this compound?

Recent cryo-EM structures of RXFP4 in complex with insulin-like peptide 5 (INSL5) reveal critical interactions at the orthosteric site, such as hydrogen bonding with residues in transmembrane helix 6 . Homology modeling of RXFP3, guided by mutagenesis data (e.g., F364A mutation reducing agonist potency), can predict ligand-receptor interfaces. Molecular dynamics simulations further elucidate conformational changes during activation, aiding in the design of analogs with improved selectivity .

Q. What methodological insights emerge from SAR studies of amidinohydrazone-based RXFP3/4 agonists?

SAR studies demonstrate that electron-withdrawing groups on the indole ring enhance RXFP3/4 potency, while bulky substituents reduce brain penetration . Functional assays (e.g., calcium mobilization) and radioligand binding (e.g., [¹²⁵I]R3/I5NH2 displacement) quantify ligand efficacy and binding kinetics. Researchers should integrate ADME profiling early in optimization to balance potency and pharmacokinetic properties .

Q. How does allosteric modulation impact this compound's functional outcomes?

Positive allosteric modulators (PAMs) like 135PAM1 amplify RXFP3 signaling without competing for orthosteric binding sites. Co-administration of this compound with 135PAM1 in cAMP assays shows synergistic effects, suggesting potential for low-dose therapeutic regimens . However, probe-dependent allosterism (e.g., differential effects on relaxin-3 vs. R3/I5 analogs) necessitates rigorous characterization of modulator-agonist pairs .

Q. What translational challenges arise when extrapolating this compound's effects from rodents to humans?

Species-specific differences in receptor expression (e.g., higher RXFP4 density in human peripheral tissues) and ligand metabolism complicate translation . Researchers should use humanized receptor models and microdosing studies to predict clinical efficacy. For example, this compound’s limited brain penetration in rodents may underestimate its CNS effects in primates due to variations in blood-brain barrier transporters .

Q. How do contradictory findings on this compound's physiological roles inform experimental design?

While RXFP3 activation increases food intake in rats, RXFP4’s role in glucose metabolism complicates interpretation . To resolve contradictions, researchers should employ tissue-specific knockout models and multiplexed signaling assays (e.g., simultaneous measurement of cAMP, ERK, and β-arrestin pathways). Dose-response studies across multiple agonist concentrations can differentiate receptor-specific vs. off-target effects .

Q. What novel methodologies enhance the discovery of next-generation RXFP3/4 agonists?

Fragment-based drug design (FBDD) and DNA-encoded library screening accelerate hit identification for RXFP3/4 . Computational tools like free-energy perturbation (FEP) predict binding affinities of lead candidates, while in vivo PET imaging with radiolabeled agonists (e.g., [¹¹C]this compound) quantifies receptor occupancy and distribution .

Methodological Best Practices

  • Data Contradiction Analysis : Use meta-analytical frameworks to reconcile disparate findings (e.g., RXFP3’s role in stress vs. feeding behavior) .
  • Experimental Controls : Include RXFP1/2-selective ligands (e.g., RXFP2 agonist 2) to rule out cross-reactivity .
  • Ethical Considerations : Adhere to ARRIVE guidelines for preclinical studies, particularly when assessing metabolic or behavioral outcomes .

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